REACTION_CXSMILES
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[CH:1]1([OH:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.F[C:8]1[CH:9]=[C:10]([CH3:17])[CH:11]=[CH:12][C:13]=1[N+:14]([O-:16])=[O:15].[CH:18]1([O:23][C:24]2[CH:30]=[C:29]([CH3:31])[CH:28]=[CH:27][C:25]=2[NH2:26])[CH2:22][CH2:21][CH2:20][CH2:19]1.[NH2:32][C:33]1[S:34][CH:35]=[CH:36][N:37]=1>>[CH:1]1([O:6][C:8]2[CH:9]=[C:10]([CH3:17])[CH:11]=[CH:12][C:13]=2[N+:14]([O-:16])=[O:15])[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:18]1([O:23][C:24]2[CH:30]=[C:29]([CH3:31])[CH:28]=[CH:27][C:25]=2[NH:26][C:1]([NH:32][C:33]2[S:34][CH:35]=[CH:36][N:37]=2)=[O:6])[CH2:22][CH2:21][CH2:20][CH2:19]1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1(CCCC1)O
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Name
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|
Quantity
|
0.77 g
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Type
|
reactant
|
Smiles
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FC=1C=C(C=CC1[N+](=O)[O-])C
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Name
|
|
Quantity
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191 mg
|
Type
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reactant
|
Smiles
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C1(CCCC1)OC1=C(N)C=CC(=C1)C
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Name
|
|
Quantity
|
100 mg
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Type
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reactant
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Smiles
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NC=1SC=CN1
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Name
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|
Quantity
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0.43 g
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Type
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reactant
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Smiles
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C1(CCCC1)OC1=C(N)C=CC(=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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C1(CCCC1)OC=1C=C(C=CC1[N+](=O)[O-])C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.68 g | |
YIELD: PERCENTYIELD | 62% |
Name
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|
Type
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product
|
Smiles
|
C1(CCCC1)OC1=C(C=CC(=C1)C)NC(=O)NC=1SC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 220 mg | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |